
8-Hydroxy-7-tridecylquinoline-5,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-7-tridecylquinoline-5,6-dione is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-7-tridecylquinoline-5,6-dione typically involves the functionalization of the quinoline ring. One common method is the alkylation of 8-hydroxyquinoline with tridecyl bromide under basic conditions, followed by oxidation to introduce the quinone functionality. The reaction conditions often include the use of solvents like chloroform and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation and oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
8-Hydroxy-7-tridecylquinoline-5,6-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to quinone functionalities.
Reduction: Reduction of quinone groups back to hydroxyl groups.
Substitution: Introduction of different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-7-tridecylquinoline-5,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 8-Hydroxy-7-tridecylquinoline-5,6-dione involves its interaction with biological molecules. It can chelate metal ions, inhibiting the activity of metalloenzymes. Additionally, it can intercalate into DNA, disrupting replication and transcription processes. These interactions make it a potent inhibitor of microbial growth and cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: The parent compound with similar biological activities.
5,7-Dibromo-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties.
8-Hydroxyquinoline-5-sulfonic acid: Known for its use in catalysis and material science.
Uniqueness
8-Hydroxy-7-tridecylquinoline-5,6-dione is unique due to its long tridecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as in the formulation of drug delivery systems and surfactants .
Eigenschaften
CAS-Nummer |
35100-82-4 |
|---|---|
Molekularformel |
C22H31NO3 |
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
8-hydroxy-7-tridecylquinoline-5,6-dione |
InChI |
InChI=1S/C22H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-14-18-20(24)19-17(15-13-16-23-19)21(25)22(18)26/h13,15-16,24H,2-12,14H2,1H3 |
InChI-Schlüssel |
KULWDPVWNYUOQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC1=C(C2=C(C=CC=N2)C(=O)C1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


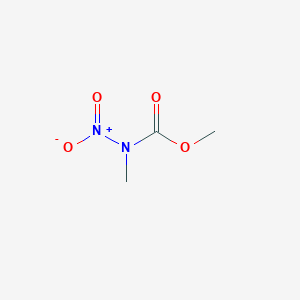
![1-Bromo-4-[(4-fluoro-3-nitrophenyl)sulfonyl]-2-nitrobenzene](/img/structure/B14010108.png)

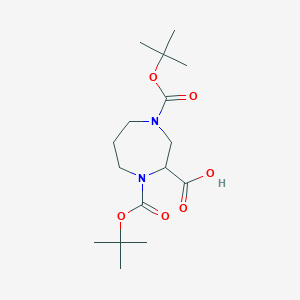

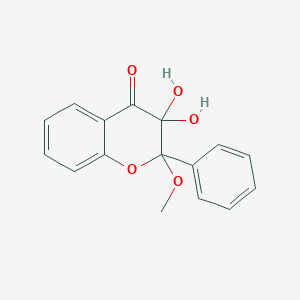
![3-Azabicyclo[3.3.1]nonan-2-one](/img/structure/B14010131.png)
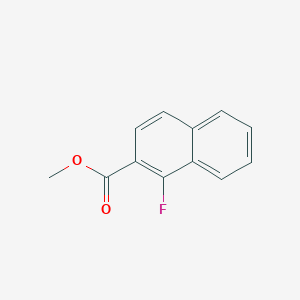
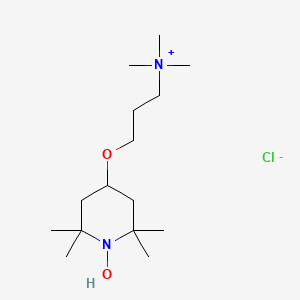
![1-(Benzenesulfonyl)-2-[6-[2-(benzenesulfonyl)phenyl]hexyl]benzene](/img/structure/B14010151.png)
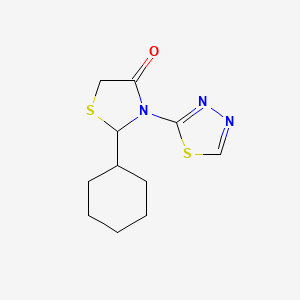
![2-chloro-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B14010169.png)
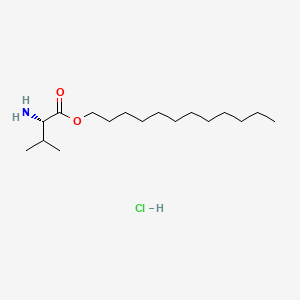
![Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate](/img/structure/B14010175.png)
